REACTION_CXSMILES
|
COC(=O)C1C=C(O)C=CC=1CCC.[CH3:15][O:16][C:17](=[O:27])[C:18]1[CH:23]=[CH:22][C:21]([O:24]C)=[CH:20][C:19]=1[CH3:26]>>[CH3:15][O:16][C:17](=[O:27])[C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][C:19]=1[CH3:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)O)CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)OC)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)O)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |